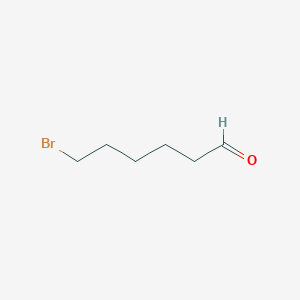

6-Bromohexanal

描述

Contextual Significance in Contemporary Organic Synthesis

In modern organic synthesis, there is a continuous drive towards efficiency, complexity, and selectivity. 6-Bromohexanal is significant in this context as it embodies the qualities of a polyfunctionalized building block, which is a fundamental requirement for multi-step synthesis. rsc.orgrsc.org The compound serves as a valuable bis-electrophilic synthon, meaning it has two sites that can react with nucleophiles. rsc.org This dual reactivity is crucial for developing step-economical strategies, an approach that aims to reduce the number of synthetic steps, thereby saving time, resources, and minimizing waste. rsc.org

The ability to generate two reactive entities within a single molecule allows for elegant and efficient construction of cyclic molecules. rsc.org Researchers utilize this compound and its derivatives as precursors for a variety of carbocycles and heterocycles, which are core structures in many pharmaceuticals and natural products. rsc.orgrsc.org Its utility is not limited to cyclizations; it is also a precursor for generating other important intermediates, such as carbon-centered radicals, further expanding its synthetic potential. libretexts.org

Table 1: Physical and Chemical Properties of this compound This table is populated with predicted data from chemical databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁BrO | wikipedia.org |

| Molar Mass | 179.055 g/mol | wikipedia.org |

| Boiling Point | 207.2 ± 23.0 °C at 760 mmHg | wikipedia.org |

| Density | 1.3 ± 0.1 g/cm³ | wikipedia.org |

| Flash Point | 64.0 ± 10.0 °C | wikipedia.org |

| Refractive Index | 1.459 | wikipedia.org |

Overview of Academic Inquiry into this compound Reactivity and Applications

Academic research has explored various facets of this compound's reactivity, leading to innovative synthetic methodologies and applications. These inquiries highlight the compound's versatility as an intermediate.

Advanced Synthesis Methods: A significant area of research has been the development of efficient methods to synthesize this compound and its derivatives. One notable strategy involves the use of unsaturated Weinreb amides and Schwartz's reagent (Cp₂Zr(H)Cl). rsc.orgrsc.org This method facilitates a sequential C-bromination and zircona-aminal hydrolysis to generate the bromo-aldehyde in situ. rsc.orgrsc.org This approach is a prime example of generating two reactive functional groups in a single, chemoselective step. rsc.org Other documented synthetic routes include the oxidation of 6-bromohexanol or the reductive cleavage of oxepane (B1206615) followed by oxidation. wikipedia.orggoogle.com

Intramolecular Radical Cyclization: this compound is a model substrate for studying intramolecular radical reactions. Research has shown that a carbon-centered radical, generated at the C-6 position by cleavage of the carbon-bromine bond, can undergo an intramolecular addition to the aldehyde group. libretexts.org This cyclization forms a five- or six-membered ring, resulting in a cyclic alkoxy radical. libretexts.org In the presence of a hydrogen-atom donor like tri-n-butyltin hydride, this intermediate is trapped to yield cyclohexanol (B46403) as the major product. libretexts.org This pathway demonstrates a powerful method for converting a linear, bifunctional molecule into a cyclic alcohol.

Application in Analytical Chemistry: Beyond synthesis, this compound has found a novel application in analytical chemistry. It was used as a key reactant in the synthesis of N,N,N',N'-tetramethyl-N'-(6-oxohexyl)-1,6-hexanediaminium (TMODA). nih.gov TMODA is a specialized reagent that enables selective Schiff base formation with certain lipids. nih.gov This reaction was employed in imaging mass spectrometry to successfully differentiate isobaric lipids (molecules with the same nominal mass), a significant challenge in lipidomics research. nih.gov

Precursor to Other Functional Molecules: Historically, this compound has been documented as a crucial intermediate in the synthesis of other valuable organic compounds. For instance, it is a precursor in a multi-step process to create trans-ω-hydroxy-2-alkenoic acids, which are of interest for their potential biological activities. google.com

Table 2: Summary of Key Research Findings on this compound

| Research Area | Key Reactants/Reagents | Product(s) | Significance | Source |

|---|---|---|---|---|

| Cyclization Precursor Synthesis | Unsaturated Weinreb amides, Schwartz's reagent, NBS | This compound derivatives | Step-economical, single-step generation of a bis-electrophilic synthon for heterocycle and carbocycle synthesis. | rsc.org, rsc.org |

| Intramolecular Radical Cyclization | Tri-n-butyltin hydride (as radical initiator and H-donor) | Cyclohexanol | Demonstrates a fundamental reactivity pathway for forming cyclic alcohols from linear bromo-aldehydes. | libretexts.org |

| Analytical Reagent Synthesis | N,N,N',N'-Tetramethyl-1,6-hexanediamine | TMODA reagent | Enabled the differentiation of isobaric lipids in imaging mass spectrometry, solving a key analytical problem. | nih.gov |

| Intermediate Synthesis | Sodium dichromate (for oxidation of 6-bromohexanol) | This compound | Used as an intermediate in the synthesis of trans-ω-hydroxy-2-alkenoic acids. | google.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKLZGVVAYKNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448361 | |

| Record name | 6-bromohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57978-00-4 | |

| Record name | 6-bromohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Preparation and Synthesis of 6 Bromohexanal

Direct Halogenation Strategies

Direct halogenation methods aim to introduce a bromine atom into a hexanal (B45976) derivative. These strategies often contend with challenges of selectivity, as the aldehyde functional group and adjacent protons can also be reactive.

Radical bromination is a classic method for introducing bromine into an aliphatic chain. ma.edu The reaction proceeds via a free-radical chain mechanism, which is typically initiated by light or a radical initiator. ma.edu N-Bromosuccinimide (NBS) is a frequently used reagent for these transformations as it provides a low, constant concentration of molecular bromine (Br₂), which helps to suppress competing ionic side reactions. masterorganicchemistry.comlibretexts.org The process involves the homolytic cleavage of the bromine-bromine bond to generate bromine radicals, which then abstract a hydrogen atom from the hydrocarbon chain to form a carbon-centered radical. ma.edu This radical then reacts with Br₂ to yield the brominated product and a new bromine radical, thus propagating the chain. ma.edu

While NBS is highly effective for allylic and benzylic brominations, its application to the terminal (ω) position of a simple aliphatic aldehyde like hexanal is less straightforward. masterorganicchemistry.comlibretexts.org A significant competing reaction is the α-bromination of the carbonyl derivative, which can occur under either radical or acid-catalyzed conditions. wikipedia.org

The direct synthesis of 6-bromohexanal from hexanal via electrophilic substitution with hydrobromic acid (HBr) is not a commonly documented method. Electrophilic substitution reactions with HBr are typically employed for the conversion of alcohols to alkyl halides, a process that proceeds via protonation of the hydroxyl group followed by nucleophilic attack by the bromide ion. This pathway is not applicable to the C-H bonds of an alkane chain.

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis for a variety of transformations, including halogenations. uni-regensburg.debeilstein-journals.org These reactions often proceed under mild conditions and can offer high selectivity. beilstein-journals.org For instance, photocatalytic methods have been developed for the bromination of phenols, alkenes, and diketones using reagents like tetrabromomethane (CBr₄) in the presence of a photocatalyst such as Ru(bpy)₃Cl₂ and blue LED light. beilstein-journals.org Other systems utilize organic dyes, like 4CzIPN, under blue light irradiation. researchgate.net

While these approaches demonstrate the potential of photocatalysis for C-Br bond formation, specific, optimized protocols for the direct photocatalytic ω-bromination of aliphatic aldehydes like hexanal to produce this compound are not extensively reported. uni-regensburg.deresearchgate.net The development of such a method would require a catalytic system capable of selectively activating the terminal C-H bond in the presence of the more reactive aldehyde group.

Bromination of Hexanal Derivatives

Radical Bromination using N-Bromosuccinimide (NBS) or Molecular Bromine

Oxidative Pathways from Precursor Alcohols

A more reliable and widely practiced strategy for synthesizing this compound involves the oxidation of a precursor alcohol that already contains the bromine atom at the desired position.

The oxidation of 6-bromo-1-hexanol (B126649) is a direct and efficient route to this compound. uni-duesseldorf.degoogle.com This method leverages the common and predictable transformation of a primary alcohol to an aldehyde. Care must be taken to use a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid, 6-bromohexanoic acid.

One established procedure utilizes Pyridinium (B92312) chlorochromate (PCC), a common reagent for oxidizing primary alcohols to aldehydes. uni-duesseldorf.de In a typical setup, 6-bromo-1-hexanol is added to a suspension of PCC, Celite, and silica (B1680970) gel in a dry, non-polar solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere. uni-duesseldorf.de

Another documented synthesis involves the oxidation of 6-bromohexanol, leading to the formation of this compound, which can be subsequently distilled. google.com A patent describes this transformation, reporting the isolation of this compound with a boiling point of 44.5°C at a pressure of 0.3 mm Hg. google.com The yield reported for this specific step was 26.5%. google.com

Table 1: Synthesis of this compound via Oxidation of 6-Bromo-1-hexanol

| Precursor | Oxidizing Agent | Solvent | Yield | Boiling Point | Source |

| 6-Bromo-1-hexanol | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Not Specified | Not Specified | uni-duesseldorf.de |

| 6-Bromo-1-hexanol | Not Specified | Not Specified | 26.5% | 44.5°C / 0.3 mmHg | google.com |

Oxidation of 6-Bromo-1-hexanol to this compound

Transition Metal-Oxidant Systems (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Strong oxidizing agents built around transition metals in high oxidation states, such as potassium permanganate (KMnO4) and chromium trioxide (CrO3), are capable of converting primary alcohols to aldehydes. However, these reagents can also readily oxidize the intermediate aldehyde to a carboxylic acid, which can be a significant side reaction if the reaction conditions are not carefully controlled. selfstudys.com

For instance, the oxidation of 1,6-hexanediol (B165255) can be followed by treatment with potassium permanganate and hydrobromic acid to yield 6-bromohexanoic acid, indicating the strong oxidizing power of permanganate which pushes the oxidation past the aldehyde stage. molaid.com Similarly, chromium trioxide is a potent oxidant often used for the conversion of alcohols. The use of such strong oxidants for the preparation of this compound from 6-bromo-1-hexanol requires careful management of reaction stoichiometry and conditions to favor the isolation of the aldehyde.

| Oxidant System | Precursor | Primary Product | Key Considerations |

|---|---|---|---|

| Potassium Permanganate (KMnO4) | 6-bromo-1-hexanol | 6-bromohexanoic acid | Prone to over-oxidation. molaid.com |

| Chromium Trioxide (CrO3) | 6-bromo-1-hexanol | This compound | Requires careful control to avoid over-oxidation. |

Mild Oxidation Methods (e.g., Swern Oxidation, Pyridinium Dichromate (PDC))

To circumvent the issue of over-oxidation, milder and more selective oxidation methods are frequently employed for the synthesis of sensitive aldehydes like this compound.

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine (B128534). harvard.edu The reaction proceeds under very mild, low-temperature conditions (typically at or below -60 °C), which helps to preserve the aldehyde functionality. harvard.edu These conditions are well-suited for preparing sensitive aldehydes. harvard.edu

Pyridinium Dichromate (PDC) : PDC is a milder alternative to other chromium-based reagents and is effective for the oxidation of primary alcohols to aldehydes, particularly in aprotic solvents like dichloromethane (CH2Cl2). adichemistry.comorganic-chemistry.org It is less acidic than the related pyridinium chlorochromate (PCC), making it suitable for substrates that are sensitive to acid. adichemistry.comorganic-chemistry.org The oxidation of 6-bromo-1-hexanol with PDC has been reported as a method to prepare this compound. scholaris.ca The choice of solvent is crucial; while dichloromethane favors the formation of the aldehyde, using a polar solvent like dimethylformamide (DMF) can lead to the formation of the carboxylic acid with non-conjugated primary alcohols. adichemistry.com

| Method | Reagents | Typical Solvent | Key Advantage |

|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | Very mild conditions, minimizes over-oxidation. harvard.edu |

| PDC Oxidation | Pyridinium Dichromate (PDC) | Dichloromethane | Less acidic than PCC, good for acid-sensitive substrates. adichemistry.comorganic-chemistry.orgscholaris.ca |

Reagent-Facilitated Alcohol Oxidations (e.g., Burgess Reagent in Dimethyl Sulfoxide)

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is primarily known as a dehydrating agent. gaylordchemical.com However, in the presence of dimethyl sulfoxide (DMSO), it can act as an efficient facilitator for the oxidation of alcohols to aldehydes and ketones at room temperature. gaylordchemical.com This system is highly selective for the oxidation of primary alcohols to aldehydes, with no over-oxidation to the carboxylic acid being observed. gaylordchemical.com The reaction is typically rapid, often completing within minutes. gaylordchemical.com This method offers a mild and efficient alternative to other DMSO-based oxidations like the Swern oxidation. gaylordchemical.comresearchgate.net

Specialized Synthetic Routes

Beyond the direct oxidation of 6-bromo-1-hexanol, more specialized synthetic strategies have been developed to access this compound. These routes often provide strategic advantages in multi-step syntheses.

Ring-Opening of Cyclic Esters (e.g., ε-Caprolactone with Hydrobromic Acid)

A direct route to halo-substituted carboxylic acids involves the ring-opening of cyclic esters. For example, ε-caprolactone can be reacted with an acetic acid solution of hydrobromic acid to generate 6-bromohexanoic acid in high yield. google.com While this method directly produces the carboxylic acid, subsequent selective reduction would be necessary to obtain this compound. Another approach involves passing dry hydrogen bromide gas through a solution of ε-caprolactone to achieve the ring-opening. google.com A three-step procedure starting from ε-caprolactone has been modified to produce 6-bromohexanol, which can then be oxidized to the target aldehyde. researchgate.net

Weinreb Amide-Derived Syntheses

Weinreb amides (N-methoxy-N-methylamides) are valuable intermediates in organic synthesis because they can be converted to aldehydes or ketones by reaction with organometallic reagents. A method has been described for accessing this compound derivatives from unsaturated Weinreb amides. rsc.orgrsc.orgnih.gov This approach offers a high degree of chemoselectivity, which is crucial in multi-step synthesis. rsc.org

Sequential C-Bromination/Zircona-aminal Hydrolysis of Bis-C,O-Zirconocenes

A specific and elegant strategy for synthesizing this compound derivatives from Weinreb amides involves the use of Schwartz's reagent (zirconocene chloride hydride, Cp2Zr(H)Cl). rsc.orgrsc.orgnih.gov In this method, an unsaturated Weinreb amide undergoes a bis-hydrozirconation to form a bis-C,O-zirconocene intermediate in situ. rsc.orgrsc.orgnih.gov This intermediate is then subjected to a sequential C-bromination using a source like N-bromosuccinimide (NBS), followed by hydrolysis of the zircona-aminal. rsc.org This one-pot sequence allows for the concomitant generation of both the aldehyde and the terminal bromo functional groups. rsc.orgrsc.orgnih.gov The method has been successfully applied to a variety of substituted Weinreb amides, yielding the corresponding 3-substituted-6-bromohexanals. rsc.org

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Unsaturated Weinreb Amides | Schwartz's Reagent (Cp2Zr(H)Cl), N-Bromosuccinimide (NBS) | Bis-C,O-zirconocene | 3-Substituted-6-bromohexanals | rsc.orgrsc.orgnih.gov |

Application of Schwartz's Reagent in Amide Transformations

A significant advancement in the synthesis of aldehydes from amides involves the use of zirconocene (B1252598) chloride hydride, commonly known as Schwartz's reagent (Cp₂Zr(H)Cl). This organozirconium compound has proven to be a mild and highly chemoselective reducing agent for the transformation of tertiary amides, including Weinreb amides, into their corresponding aldehydes. Current time information in Bangalore, IN.sci-hub.st The reaction proceeds under gentle conditions and is noted for its high yields and excellent functional group tolerance. researchgate.net

The reduction of a suitable amide precursor, such as N-methoxy-N-methyl-6-bromohexanamide, with Schwartz's reagent offers a direct route to this compound. The reaction mechanism is believed to involve the hydrozirconation of the amide carbonyl, forming a stable 18-electron zirconacycle intermediate. Current time information in Bangalore, IN.sci-hub.styoutube.com Subsequent hydrolysis of this intermediate yields the desired aldehyde. Current time information in Bangalore, IN.sci-hub.st

A notable application of this methodology is the synthesis of this compound derivatives from unsaturated Weinreb amides. ntu.ac.ukresearchgate.net In a one-pot process, both the carbon-carbon double bond and the Weinreb amide moiety of a precursor like N-methoxy-N-methylhept-6-enamide can be functionalized. This involves a bis-hydrozirconation followed by a sequential C-bromination and hydrolysis of the resulting zircona-aminal to yield the bromo-aldehyde. ntu.ac.ukresearchgate.net This demonstrates the high degree of chemoselectivity of Schwartz's reagent, as it can react with both functionalities without interfering with the other. ntu.ac.ukresearchgate.net

Research has shown that the reduction of tertiary amides with Schwartz's reagent is generally rapid, often completing in a short time frame, and provides high yields of the aldehyde product. researchgate.net The method's compatibility with various functional groups, including halogens, makes it particularly suitable for the synthesis of compounds like this compound.

Modern Synthetic Methodological Enhancements

Continuous-Flow Chemistry for Scalable Production

While specific literature detailing the continuous-flow synthesis of this compound is not prevalent, the principles of flow chemistry offer significant potential for its scalable production. Continuous-flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for reactions that are exothermic or involve unstable intermediates. nih.gov

For the industrial-scale production of aldehydes, continuous-flow processes are advantageous. The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, mitigating risks associated with temperature fluctuations. nih.gov This level of control is pertinent to the synthesis of this compound, which has been noted to be unstable. scholaris.ca The ability to automate and integrate reaction and purification steps in a continuous-flow setup can streamline the manufacturing process, making it more efficient and cost-effective for both laboratory and industrial production. nih.gov Given the utility of this compound as a synthetic intermediate, the development of a dedicated continuous-flow protocol could represent a significant manufacturing improvement. nih.govnbinno.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of a synthetic route to this compound depends on factors such as yield, control over the reaction, scalability, and the presence of other functional groups in the molecule. A comparison of the primary methods reveals distinct advantages and disadvantages for each.

Evaluation of Yield and Reaction Control

The reduction of N-methoxy-N-methylamides (Weinreb amides) using Schwartz's reagent generally provides high yields of the corresponding aldehyde. Current time information in Bangalore, IN.sci-hub.st For instance, the synthesis of 6-bromo-3-phenylhexanal, a derivative of this compound, was achieved in a 76% yield using this method. researchgate.net The reaction is known for its excellent control, proceeding under mild conditions and minimizing the formation of over-reduced alcohol byproducts, a common issue with other powerful reducing agents like lithium aluminum hydride. Current time information in Bangalore, IN.uni-duesseldorf.de

Alternatively, the oxidation of the corresponding alcohol, 6-bromohexan-1-ol, presents another common route. Reagents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are employed for this transformation. scholaris.caresearchgate.net One documented synthesis using PCC reported a yield of 47%. uni-duesseldorf.de While this method is straightforward, the control can be challenging due to the potential for over-oxidation to the carboxylic acid and the inherent instability of the aldehyde product. scholaris.ca The use of chromium-based reagents also presents environmental and disposal concerns.

| Synthetic Method | Starting Material | Reagent | Yield (%) | Reference |

| Amide Reduction | N-methoxy-N-methyl-6-bromo-3-phenylhexanamide | Schwartz's Reagent | 76 | researchgate.net |

| Alcohol Oxidation | 6-bromohexan-1-ol | PCC | 47 | uni-duesseldorf.de |

Consideration of Scalability for Industrial vs. Laboratory Production

For laboratory-scale synthesis, both the Schwartz's reagent method and alcohol oxidation are viable. The choice may depend on the availability of the starting materials and the desired purity of the final product. The Schwartz's reagent method, while potentially more expensive due to the cost of the zirconium reagent, offers higher yields and cleaner reactions, simplifying purification. researchgate.net

For industrial production, scalability is a primary concern. The use of large quantities of Schwartz's reagent may be cost-prohibitive. While in-situ generation methods have been developed to make it more practical, it still involves organometallic waste. nih.gov Alcohol oxidation methods, despite potentially lower yields, might be more economically feasible on a large scale if the starting alcohol is readily available and inexpensive. However, the management of chromium waste is a significant drawback for industrial applications. scholaris.ca The potential for developing a continuous-flow process for either route could significantly enhance their scalability, offering better control and potentially reducing costs and waste. nih.gov

Assessment of Chemoselective Advantages of Specific Methodologies

The chemoselectivity of a reaction is crucial when dealing with multifunctional molecules like this compound. The reduction of amides with Schwartz's reagent exhibits remarkable chemoselectivity. Current time information in Bangalore, IN.sci-hub.st It is compatible with a wide range of functional groups, including esters, nitro groups, and, importantly, the bromo substituent in the target molecule. researchgate.net This allows for the synthesis of complex bromo-aldehydes without the need for protecting groups. ntu.ac.ukresearchgate.net

Oxidation of 6-bromohexan-1-ol is inherently less chemoselective. The oxidizing agents can potentially react with other sensitive functionalities if present in the molecule. The primary advantage of this route is its directness if the bromo-alcohol is the starting point. However, the reaction conditions must be carefully controlled to prevent side reactions.

Analytical Validation and Reproducibility in Synthetic Research

The rigorous analytical validation of synthesized compounds is a cornerstone of reproducible chemical research. For this compound, a bifunctional molecule featuring both an aldehyde and a bromoalkane group, this process is critical to confirm its identity, purity, and the absence of reaction byproducts. The inherent reactivity of the aldehyde moiety necessitates careful selection and application of analytical techniques to prevent degradation or side reactions during analysis.

Spectroscopic and Chromatographic Techniques for Purity Assessment and Confirmation of Absence of Side Products (e.g., NMR, GC-MS)

The confirmation of the successful synthesis of this compound and the assessment of its purity are primarily achieved through a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure and the presence of any impurities or unreacted starting materials, such as the precursor 6-bromo-hexan-1-ol. up.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of this compound. These methods provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aldehydic proton (CHO) typically appears as a triplet in the downfield region, around 9.79 ppm. nih.gov The methylene (B1212753) group alpha to the bromine atom (CH₂Br) resonates at approximately 3.40 ppm, also as a triplet. The remaining methylene groups in the aliphatic chain produce a series of multiplets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears at a chemical shift of about 202 ppm. The carbon atom attached to the bromine (C-6) is found around 33 ppm, while the other methylene carbons are observed at distinct chemical shifts along the chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful technique for identifying and quantifying the components of a sample. In the analysis of this compound, GC is used to separate the target compound from any starting materials, solvents, or byproducts. The subsequent mass spectrometry analysis provides a mass spectrum, which is a fingerprint of the molecule based on its fragmentation pattern. The molecular ion peak (M⁺) corresponding to the mass of this compound (C₆H₁₁BrO) would be expected, although it may be weak or absent. nih.gov More prominent peaks will correspond to characteristic fragments resulting from the cleavage of the molecule, such as the loss of a bromine atom or the alpha-cleavage of the aldehyde. This technique is particularly useful for detecting and identifying volatile impurities that may not be easily observable by NMR.

The combination of these techniques provides a comprehensive analytical profile of the synthesized this compound, ensuring its structural integrity and purity, which is fundamental for its use in subsequent research and applications. caltech.eduacs.org The purity of this compound is often reported to be around 95%. nih.gov

Data Tables

¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| CHO | ~9.79 | Triplet |

| CH₂Br | ~3.40 | Triplet |

| CH₂ | Multiplets | |

| CH₂ | Multiplets | |

| CH₂ | Multiplets | |

| CH₂ | Multiplets |

¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | ~202 |

| C-6 (CH₂Br) | ~33 |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

Chemical Reactivity and Mechanistic Investigations of 6 Bromohexanal

Reactivity of the Aldehyde Functionality

The aldehyde group in 6-bromohexanal is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is central to many of the synthetic applications of the molecule.

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition reactions. numberanalytics.com This is a fundamental reaction class for aldehydes, where a nucleophile adds to the carbonyl group, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. numberanalytics.comlibretexts.org

Common nucleophiles that react with aldehydes include organometallic reagents like Grignard reagents and organolithium compounds, as well as hydrides, amines, and cyanide. numberanalytics.comlibretexts.org In the case of this compound, the addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to the aldehyde would proceed as shown in the table below, forming a secondary alcohol after an acidic workup. libretexts.orgopenstax.org This reaction provides a powerful method for carbon-carbon bond formation. libretexts.org

Table 1: Examples of Nucleophilic Addition to this compound

| Reactant | Nucleophile | Intermediate | Final Product |

|---|---|---|---|

| This compound | Grignard Reagent (R-MgX) | Alkoxide | 1-Bromo-7-substituted-7-heptanol |

| This compound | Organolithium (R-Li) | Alkoxide | 1-Bromo-7-substituted-7-heptanol |

| This compound | Sodium Borohydride (NaBH₄) | Alkoxide | 6-Bromohexan-1-ol |

This table illustrates generalized outcomes of nucleophilic addition reactions.

The mechanism typically involves the nucleophile attacking the carbonyl carbon, followed by protonation of the resulting alkoxide ion. numberanalytics.com

Aldol (B89426) reactions represent another key transformation of aldehydes, involving the reaction of an enolate ion with a carbonyl compound. libretexts.org this compound, possessing α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), can undergo self-condensation under basic or acidic conditions.

In a base-catalyzed aldol self-condensation, a base would deprotonate the α-carbon of one this compound molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second this compound molecule. libretexts.org The initial product is a β-hydroxy aldehyde. Subsequent heating can lead to dehydration, yielding a more stable α,β-unsaturated aldehyde, a process known as aldol condensation. libretexts.orgpressbooks.pub

Due to the bifunctional nature of this compound, intramolecular aldol cyclization is also a possibility, which could lead to the formation of cyclic products. For molecules containing two carbonyl groups, five- and six-membered rings are generally preferred products of intramolecular reactions. libretexts.orgpressbooks.pub

Table 2: Potential Aldol Reaction Products of this compound

| Reaction Type | Key Intermediate/Step | Potential Product Class |

|---|---|---|

| Self-Aldol Addition | Enolate attacks another aldehyde | β-Hydroxy aldehyde dimer |

| Self-Aldol Condensation | Dehydration of aldol adduct | α,β-Unsaturated aldehyde dimer |

This table outlines the potential pathways for aldol reactions involving this compound.

Reductive amination is a powerful method for forming amines from carbonyl compounds. While direct reductive amination of this compound is feasible, related cyclic structures can serve as "masked aldehyde equivalents" for this purpose. acs.org

Research has shown that cyclic amides (lactams) can be partially reduced using reagents like Schwartz's reagent (Cp₂ZrHCl) to form a hemiaminal. acs.orgresearchgate.net This intermediate exists in equilibrium with the corresponding open-chain amino-aldehyde. This amino-aldehyde can then undergo reductive amination with a primary or secondary amine. acs.org This methodology allows for the synthesis of differentiated diamine products in a one-pot fashion. acs.orgresearchgate.net Although this specific research focuses on lactams, it highlights a synthetic strategy where a precursor to a bromo-aldehyde functionality can be utilized in reductive amination protocols. acs.org

Aldol Condensation Pathways

Dual Functionality and Chemoselectivity Challenges

This compound possesses two distinct reactive sites: the electrophilic carbonyl carbon of the aldehyde and the electrophilic carbon atom bonded to the bromine. This dual functionality presents a significant challenge in chemoselectivity, as reagents can potentially react at either site. For instance, the reaction of α-bromoaldehydes with conventional organotin enolates results in exclusive addition to the carbonyl group. acs.org

Controlling the selectivity of such reactions is a key area of research. One strategy involves modifying the reagent. It has been shown that highly coordinated anionic tin enolates, formed by adding a Lewis base like tetrabutylammonium (B224687) bromide, can exhibit altered reactivity, favoring reaction at the halide-bearing carbon. acs.orgacs.org For example, a specific tin enolate derived from diketene (B1670635) was found to chemoselectively couple at the bromide moiety of α-bromo aldehydes. acs.org Similarly, diethylzinc-mediated reactions have been developed to enable the chemoselective formation of zinc enolates from dibromoketones in the presence of α-bromocarbonyl compounds, highlighting methods to control reactivity in poly-halogenated carbonyl systems. nih.gov The use of protecting groups is another common strategy to temporarily mask one functional group, allowing the other to react selectively. chegg.com

Radical Processes Involving this compound

The radical chemistry of this compound is dominated by intramolecular cyclization, providing a pathway to cyclic alcohols.

The primary radical process involving this compound is the cyclization of the intermediate ω-formylalkyl radical. researchgate.netresearchgate.net Generation of the 5-formylpentyl radical from this compound, typically using a radical initiator and a reagent like tributyltin hydride, leads to an intramolecular addition of the carbon-centered radical to the aldehyde group. libretexts.org This 6-exo cyclization is fast and forms a cyclic alkoxy radical (a cyclohexyloxyl radical). researchgate.netlibretexts.org This intermediate then abstracts a hydrogen atom from the tin hydride to yield cyclohexanol (B46403) as the major product. libretexts.org A smaller amount of hexanal (B45976) is also formed as a minor product from the direct reduction of the initial carbon-centered radical. libretexts.org

The cyclization is a reversible process, with the equilibrium lying in favor of the open-chain form. researchgate.netresearchgate.net Despite ring opening being faster than ring closure, the subsequent hydrogen-atom abstraction by the cyclic alkoxy radical is much more rapid than abstraction by the initial acyclic radical, which drives the reaction toward the cyclized product, cyclohexanol. libretexts.org The efficiency of forming six-membered rings from formylalkyl radicals is notably higher than for the analogous cyclization of ω-alkenyl radicals. acs.org

Table 1: Products from Radical Cyclization of this compound

| Reactant | Reagents | Major Product | Minor Product |

|---|

Source: Chemistry LibreTexts. libretexts.org

Kinetic analysis reveals that the 5-formylpentyl radical, derived from this compound, undergoes fast exo cyclization. researchgate.net The rate constant for this cyclization (k_c) at 80 °C is approximately 8.7 x 10⁵ s⁻¹, which is comparable to the rate of 1,5-exo cyclization of the 5-formylbutyl radical. acs.org The cyclization is reversible, and the rate constant for the β-scission (ring-opening) of the resulting cyclohexyloxyl radical (k_β) is about 1.1 x 10⁷ s⁻¹ at 80 °C. acs.org

The stereochemical outcome of these cyclizations has been investigated using substituted derivatives. Studies on the cyclization of 6-bromo-4-(1',1'-dimethylethyl)hexanal show that the stereochemistry of the resulting cycloalkanols depends on the concentration of the hydrogen donor, tributylstannane. researchgate.net

At high stannane (B1208499) concentrations: The cyclization is essentially irreversible because the resulting cycloalkoxy radicals are trapped by hydrogen atom transfer before ring-opening can occur. researchgate.netresearchgate.net Under these conditions, the product ratio reflects the kinetic ratio of the cyclization rates, with a small preference observed for trans cyclization. researchgate.net

At low stannane concentrations: The reaction becomes reversible, and the product distribution is governed by thermodynamic control. acs.org

This behavior contrasts with the cyclization of analogous substituted hexenyl radicals, where a strong preference for the cis product is typically observed due to steric factors in the transition state. acs.org The differences in rates, reversibility, and stereochemistry between formylalkyl and alkenyl radical cyclizations are attributed to differences in their reaction thermochemistry and transition state structures. acs.org

Table 2: Kinetic Data for ω-Formylalkyl Radical Cyclization at 80 °C

| Radical System | Cyclization (k_c, s⁻¹) | Ring Opening (k_β, s⁻¹) |

|---|---|---|

| 5-Formylpentyl | 8.7 x 10⁵ | 1.1 x 10⁷ |

Source: The Journal of Organic Chemistry. acs.org

6 Bromohexanal As a Strategic Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Diverse Organic Molecules

The dual reactivity of 6-bromohexanal, with its electrophilic aldehyde carbon and the carbon atom attached to the bromine, renders it a crucial precursor for a variety of organic molecules.

Pharmaceutical and Agrochemical Precursors

This compound serves as a vital intermediate in the synthesis of various pharmaceutical and agrochemical compounds. vulcanchem.com Its utility is demonstrated in the preparation of bempedoic acid, where it is first protected with ethylene (B1197577) glycol to form 2-(5-bromopentyl)-1,3-dioxolane. google.com This protected form then undergoes further reactions in the synthesis of this cholesterol-lowering drug. google.com The ability to introduce a six-carbon chain with reactive handles at both ends makes it a valuable tool for medicinal chemists. For instance, its derivatives are used in the creation of complex molecular structures necessary for drug development. pyglifesciences.com

The agrochemical industry also utilizes this compound and its derivatives. While specific examples are less documented in publicly available literature, the fundamental reactivity of the compound lends itself to the synthesis of various pesticides and herbicides that require a flexible carbon linker with multiple points for functionalization.

Construction of Carbocyclic and Heterocyclic Frameworks

The structure of this compound is ideally suited for the synthesis of both carbocyclic and heterocyclic ring systems. The presence of the aldehyde and the bromine atom at the terminal positions of a six-carbon chain allows for intramolecular cyclization reactions to form six-membered rings. This strategy is employed in the synthesis of various cyclic compounds. researchgate.net

Recent research has demonstrated a method for accessing this compound derivatives from unsaturated Weinreb amides. rsc.orgrsc.org This method relies on the sequential C-bromination and hydrolysis of C,O-bis-zirconocenes, which are generated in situ. rsc.orgrsc.org These bromo-aldehydes are highlighted as valuable precursors for both carbocycles and heterocycles. rsc.orgrsc.org For instance, they can be used in the synthesis of piperidines, a common heterocyclic motif in pharmaceuticals. acs.org

Furthermore, this compound has been utilized in gas-phase ion/ion reactions to synthesize N,N,N',N'-tetramethyl-N,N'-bis(6-oxohexyl)hexane-1,6-diaminium (TMODA), a reagent used for the selective derivatization of lipids in mass spectrometry imaging. nih.gov This highlights its role in the construction of specialized molecules for analytical applications.

Role in Natural Product Analog Synthesis and Total Synthesis Methodologies

The total synthesis of complex natural products often relies on strategic bond formations and the use of versatile building blocks. This compound has proven to be a useful synthon in this regard. In the synthesis of constituents of the Mycobacterium tuberculosis cell wall, this compound was used in a Julia–Kocienski olefination reaction. acs.orgrug.nl This reaction, followed by a double bond reduction, yielded a key bromide intermediate, demonstrating the utility of this compound in assembling complex lipid structures. acs.orgrug.nl

Moreover, research has shown that this compound can be prepared from the corresponding Weinreb amides, providing a reliable route to this important building block for natural product synthesis. researchgate.netresearchgate.net The ability to introduce a functionalized six-carbon chain is crucial for building the carbon skeleton of many natural products.

Derivatization and Functional Group Interconversions

The aldehyde and bromo functionalities of this compound allow for straightforward chemical transformations into other useful functional groups, further expanding its synthetic utility.

Oxidation to 6-Bromohexanoic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 6-bromohexanoic acid. google.com This transformation can be achieved using various oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) suspended in dichloromethane (B109758) can be used to carry out this oxidation. up.ac.za 6-Bromohexanoic acid is itself a valuable intermediate, particularly in the synthesis of pharmaceuticals. google.com

| Starting Material | Product | Reagent | Reference |

| This compound | 6-Bromohexanoic Acid | Pyridinium Chlorochromate (PCC) | up.ac.za |

Reduction to 6-Bromo-1-hexanol (B126649)

Conversely, the aldehyde group of this compound can be reduced to a primary alcohol, affording 6-bromo-1-hexanol. sigmaaldrich.com This reduction can be accomplished using a variety of reducing agents. 6-Bromo-1-hexanol is a commercially available compound that also serves as a key building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and flavors. nbinno.com It is also used in the synthesis of polymers and as a cross-linking reagent. sigmaaldrich.comnbinno.com The synthesis of this compound can also be achieved by the oxidation of 6-bromo-1-hexanol. scholaris.cagoogle.com

| Starting Material | Product | Reagent | Reference |

| This compound | 6-Bromo-1-hexanol | Various Reducing Agents | nbinno.com |

| 6-Bromo-1-hexanol | This compound | Pyridinium Chlorochromate (PCC) | up.ac.zascholaris.ca |

Synthesis of Nitrile Derivatives (e.g., 6-Cyanohexanal)

The conversion of this compound to its corresponding nitrile derivative, 6-cyanohexanal, represents a valuable synthetic transformation, introducing a cyano group that can be further elaborated into amines, carboxylic acids, or other functionalities. A common method for this conversion involves the nucleophilic substitution of the bromide with a cyanide salt.

One documented procedure involves the reaction of this compound dimethyl acetal (B89532) with potassium cyanide. nih.gov To facilitate the reaction, a phase-transfer catalyst such as 18-crown-6 (B118740) is often employed in a solvent like dimethylformamide (DMF). nih.gov The reaction mixture is typically stirred for an extended period, for example 48 hours at room temperature, to ensure complete conversion. nih.gov Following the reaction, an aqueous workup is performed to remove inorganic salts and the solvent. The product, 6-cyanohexanal dimethyl acetal, is then extracted with an organic solvent like diethyl ether. nih.gov Subsequent acidic hydrolysis of the acetal would yield the desired 6-cyanohexanal.

Aldehyde Protection Strategies (e.g., Dioxolane Formation with Ethylene Glycol)

The aldehyde functional group in this compound is highly reactive and often requires protection during synthetic sequences where other parts of the molecule are being modified under conditions that would otherwise affect the aldehyde. A widely used protection strategy is the formation of a cyclic acetal, specifically a 1,3-dioxolane, by reacting the aldehyde with ethylene glycol.

This protection is typically achieved under acidic conditions, but milder, neutral, or even basic conditions have been developed to accommodate sensitive substrates. researchgate.netorganic-chemistry.org For instance, methods using N-hydroxybenzenesulfonamide and triethylamine (B128534) allow for the protection of aldehydes as 1,3-dioxolanes at room temperature, a process that is tolerant of acid-sensitive groups. researchgate.netresearchgate.net The reaction involves the formation of a hemiketal intermediate, followed by cyclization and elimination of water. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the formation of the dioxolane. researchgate.net Aldehydes are generally more reactive towards acetal formation than ketones, allowing for selective protection in molecules containing both functional groups. reddit.com

Comparison with Structurally Related Halo-aldehydes and Hexanal (B45976) Derivatives

The unique reactivity of this compound is best understood by comparing it with structurally similar compounds.

Reactivity and Synthetic Utility of 6-Chlorohexanal (B1582999)

6-Chlorohexanal shares many structural similarities with this compound and is also a valuable intermediate in organic synthesis. nih.gov It can be synthesized by the oxidation of 6-chloro-1-hexanol (B31631) using reagents like pyridinium chlorochromate (PCC) or through a Swern oxidation. chemicalbook.com

The primary difference in reactivity between this compound and 6-chlorohexanal lies in the nature of the carbon-halogen bond. The carbon-bromine bond is generally weaker and more labile than the carbon-chlorine bond, making the bromo-derivative more reactive in nucleophilic substitution reactions. google.com This difference in reactivity allows for selective transformations in molecules containing both chloro and bromo functionalities. For instance, a nucleophile would preferentially displace the bromide over the chloride. This characteristic is particularly useful in the synthesis of complex molecules where sequential functionalization is required. google.com

Contrasting Reactivities with 6-Bromo-1-hexanol and 6-Bromohexanoic Acid

The presence of the aldehyde group in this compound imparts a distinct reactivity profile compared to its alcohol and carboxylic acid counterparts, 6-bromo-1-hexanol and 6-bromohexanoic acid.

6-Bromo-1-hexanol : This compound is a primary alcohol, and its reactivity is dominated by the hydroxyl group. sigmaaldrich.comdrugbank.com It readily undergoes oxidation to form this compound or further to 6-bromohexanoic acid. scholaris.ca The hydroxyl group can also be converted into a better leaving group or participate in ether and ester formation. lookchem.com Unlike the aldehyde, the alcohol does not readily undergo nucleophilic addition at the carbon backbone.

6-Bromohexanoic Acid : This carboxylic acid is generally less reactive towards nucleophilic attack at the carbonyl carbon compared to the aldehyde. ontosight.ai Its primary reactions involve the acidic proton, allowing for salt formation, or activation of the carboxyl group for the formation of esters, amides, and acid halides. ontosight.ai The electron-withdrawing nature of the carboxylic acid group can also influence the reactivity of the C-Br bond, though to a lesser extent than the aldehyde.

The aldehyde group in this compound is electrophilic and susceptible to nucleophilic attack, enabling a wide range of transformations such as reductions, oxidations, and carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, and aldol (B89426) reactions). This dual reactivity, stemming from both the aldehyde and the bromo- group, makes this compound a particularly versatile and strategic building block in organic synthesis.

Interactive Data Table: Comparison of Related Compounds

| Compound | Molecular Formula | Key Functional Group | Primary Reactivity |

| This compound | C₆H₁₁BrO nih.gov | Aldehyde, Bromoalkane | Nucleophilic addition at aldehyde, Nucleophilic substitution at C-Br |

| 6-Cyanohexanal | C₇H₁₁NO | Aldehyde, Nitrile | Nucleophilic addition at aldehyde, Hydrolysis/Reduction of nitrile |

| 2-(5-bromopentyl)-1,3-dioxolane | C₈H₁₅BrO₂ | Dioxolane, Bromoalkane | Nucleophilic substitution at C-Br, Hydrolysis to aldehyde |

| 6-Chlorohexanal | C₆H₁₁ClO nih.gov | Aldehyde, Chloroalkane | Nucleophilic addition at aldehyde, Nucleophilic substitution at C-Cl |

| 6-Bromo-1-hexanol | C₆H₁₃BrO sigmaaldrich.com | Alcohol, Bromoalkane | Oxidation of alcohol, Nucleophilic substitution at C-Br |

| 6-Bromohexanoic Acid | C₆H₁₁BrO₂ ontosight.ai | Carboxylic Acid, Bromoalkane | Deprotonation, Nucleophilic acyl substitution, Nucleophilic substitution at C-Br |

Theoretical and Computational Studies Pertaining to 6 Bromohexanal

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating complex reaction mechanisms at a molecular level. e3s-conferences.org For a molecule like 6-bromohexanal, computational analysis can map out the energetic landscape of its reactions, most notably intramolecular cyclization. The interaction between the nucleophilic aldehyde oxygen and the electrophilic carbon bearing the bromine atom can lead to the formation of cyclic hemiacetals or other ring structures.

Transition state (TS) calculations are a cornerstone of this analysis, allowing for the determination of activation energy barriers (ΔG‡). e3s-conferences.org These calculations identify the highest energy point along a reaction coordinate, the transition state structure, which is not experimentally observable. uniovi.es For the intramolecular cyclization of a haloaldehyde, computational models can compare different potential pathways, such as a 5-exo versus a 6-endo cyclization, to predict the favored product. e3s-conferences.org

While specific, detailed transition state calculations for this compound are not widely published, analogous studies on similar systems provide a clear framework. For instance, DFT calculations (e.g., at the B3LYP/6-31G* level of theory) are used to explore the transition states of amine-catalyzed aldol (B89426) reactions involving enamine intermediates. researchgate.net Such studies reveal that transition states can be stabilized by factors like hydrogen bonding, leading to lower activation energies. researchgate.net In the case of this compound cyclization, a key reaction would be the intramolecular SN2 reaction. A computational model would typically involve locating the transition state for the ring-closing step, where the aldehyde oxygen attacks the carbon bonded to the bromine. The calculated energy of this TS would determine the kinetic feasibility of the reaction.

Table 1: Representative Data from Analogous Transition State Calculations for Cyclization Reactions This table illustrates typical data obtained from computational studies on cyclization reactions, providing a model for what a specific study on this compound would yield.

| Reaction Type | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| TBAF-mediated THP formation | TPSS/def2-TZVP | Activation Energy (ΔG‡) for 2,6-trans pathway | 9.1 | e3s-conferences.org |

Prediction of Reactivity and Selectivity in Aldehyde and Bromoalkane Transformations

Computational models are adept at predicting the reactivity of the distinct functional groups in this compound and the selectivity of its transformations. The molecule's reactivity is governed by the electrophilic aldehyde and the alkyl bromide moiety, which can act as an electrophile in SN2 reactions or participate in radical reactions. mdpi.com

Aldehyde Reactivity: The electrophilicity of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom down the alkyl chain enhances this electrophilicity. DFT calculations can quantify this effect by computing the partial atomic charges on the carbonyl carbon.

Bromoalkane Reactivity: The primary alkyl bromide is a good substrate for SN2 reactions. Computational studies can model the reaction pathway of nucleophilic substitution, predicting reaction rates and the potential for competing elimination (E2) reactions. ntu.edu.sg

Selectivity: In reactions where both functional groups could participate, computational chemistry can predict the likely outcome. For example, in a reaction with a nucleophile that could either add to the aldehyde or substitute the bromide, DFT calculations can compare the activation barriers for both pathways. A study on the photoreduction of 4-bromobenzaldehyde, for instance, used DFT to show how the solvent could selectively favor either carbonyl reduction or C-Br bond cleavage. e3s-conferences.org A similar approach could predict whether reactions of this compound would favor transformations at the aldehyde or the bromide under specific conditions. Machine learning models, sometimes using DFT-computed descriptors as inputs, are also emerging as a powerful tool for predicting reaction outcomes and yields with high accuracy. github.io

Investigations into Stereochemical Control in this compound-Derived Reactions

When reactions involving this compound create new stereocenters, computational methods can be invaluable for predicting and rationalizing the stereochemical outcome. This is particularly relevant for reactions such as nucleophilic additions to the aldehyde or intramolecular cyclizations that form chiral cyclic products.

For nucleophilic additions to the aldehyde, if a chiral center is present elsewhere in the molecule or in the attacking nucleophile, diastereomeric products can be formed. Computational models like the Felkin-Ahn model can be used to predict the favored diastereomer. msu.edu DFT calculations can provide quantitative energy differences between the transition states leading to the different stereoisomers. researchgate.net For example, in aldol reactions of α-substituted aldehydes, DFT calculations of the Zimmerman-Traxler transition state can accurately predict the resulting stereochemistry (syn vs. anti). msu.edumasterorganicchemistry.com While this compound lacks an α-substituent, these principles are directly applicable to its derivatives or when it reacts with chiral reagents.

In intramolecular reactions, the stereochemistry of the cyclization is determined by the conformation of the transition state. Computational modeling can explore the various possible chair-like or boat-like transition states to predict the stereochemistry of the resulting cyclic product. e3s-conferences.org For example, the E2 elimination mechanism is stereoselective, requiring an anti-periplanar arrangement of the proton and the leaving group, a feature that can be modeled to predict the geometry of the resulting alkene. ntu.edu.sgyoutube.com

Electronic Structure Calculations for Understanding Reactivity Principles

Electronic structure calculations provide fundamental insights into the intrinsic properties of this compound that govern its reactivity. These calculations determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential. mdpi.com

The molecular electrostatic potential (MESP) map visually represents the charge distribution. For this compound, the MESP would show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) near the carbonyl carbon and the carbon attached to the bromine, highlighting the electrophilic sites of the molecule.

Table 2: Computed Properties for this compound Data sourced from the PubChem database, providing a summary of key computed molecular identifiers and properties.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol |

| Monoisotopic Mass | 177.99933 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 8 |

| Rotatable Bond Count | 4 |

| XLogP3-AA (Predicted) | 1.5 |

| IUPAC Name | This compound |

(Source: PubChem CID 10921089) nih.gov

These fundamental descriptors, derived from electronic structure calculations, underpin the predictions of reactivity and selectivity discussed in previous sections, offering a complete, theory-driven understanding of the chemical nature of this compound.

Applications of 6 Bromohexanal in Materials Science and Supramolecular Chemistry

Utilization in Specialty Chemical and Advanced Materials Production

6-Bromohexanal serves as a key intermediate in the synthesis of a variety of specialty chemicals and advanced materials. Its aldehyde and bromide functionalities can be selectively targeted to build complex molecular architectures.

Research has demonstrated its use in the creation of pyrimidine (B1678525) derivatives, which are compounds of interest in materials science due to their electron-deficient nature and coordination abilities, making them useful as building blocks for organic semiconductor materials. acs.org The synthesis involves a multi-step process where this compound is a crucial reactant. acs.org

Furthermore, this compound is employed as an intermediate in the multi-step synthesis of complex natural products and their analogues. For instance, it has been used in the Julia-Kocienski olefination reaction during the synthesis of constituents of the cell wall of Mycobacterium tuberculosis. nih.govacs.org In this context, the aldehyde group of this compound reacts to form a new carbon-carbon double bond, while the bromo-terminated alkyl chain is carried through for subsequent transformations. nih.govacs.org This highlights its utility in assembling the carbon skeleton of intricate biomolecules. nih.gov

The following table summarizes key properties of this compound:

| Property | Value |

| CAS Number | 57978-00-4 nih.gov |

| Molecular Formula | C₆H₁₁BrO nih.gov |

| Molecular Weight | 179.05 g/mol |

| IUPAC Name | This compound nih.gov |

| Synonyms | 6-bromo-1-hexanal, 6-bromocaproyl wikipedia.org |

Role in Polymer Chemistry and Design of Novel Polymeric Architectures

While commercial suppliers categorize this compound as a "Polymer Science Material Building Block," its primary value lies in its potential for creating functional polymers rather than acting as a simple monomer for large-scale homopolymerization. bldpharm.com Its bifunctionality is key to designing novel polymeric architectures with precisely controlled properties. jku.atmdpi.com

Incorporation as a Monomer or Co-monomer

The aldehyde group in this compound allows it to be incorporated into polymer chains through reactions like condensation polymerization. However, its more significant role is as a functional monomer in controlled polymerization techniques. cmu.edu In processes like Atom Transfer Radical Polymerization (ATRP), monomers with various functional groups can be successfully polymerized. cmu.edu The presence of the bromo- and aldehyde groups on the this compound molecule allows for the introduction of these functionalities along a polymer backbone, either as a comonomer or as an initiator, where the bromide could start polymerization.

Synthesis of Functional Polymers with Tailored Properties

The true strength of this compound in polymer science is in the synthesis of functional polymers where its two reactive groups can be used independently. This allows for the creation of polymers with tailored properties for advanced applications. mdpi.com

The terminal bromide serves as a powerful handle for post-polymerization modification. jku.at After the polymer is formed, the bromo group can be converted into a wide array of other functional groups through nucleophilic substitution reactions. This strategy is a cornerstone of modern polymer chemistry, enabling the synthesis of materials that would be difficult to produce by directly polymerizing the corresponding functional monomer. jku.atkoreascience.kr For example, the bromide could be replaced with azide (B81097) groups for "click" chemistry, amines, or other moieties to alter the polymer's solubility, thermal properties, or binding capabilities. koreascience.kr

The table below outlines the potential roles of this compound's functional groups in polymer synthesis:

| Functional Group | Potential Role in Polymer Synthesis | Resulting Feature |

| Aldehyde (-CHO) | Can participate in condensation polymerizations or be converted to other groups prior to polymerization. | Incorporation into the polymer backbone or transformation into a different functional side group. |

| Alkyl Bromide (-Br) | Can act as an initiation site for controlled radical polymerizations (e.g., ATRP) or serve as a reactive site for post-polymerization modification. cmu.edunsf.gov | Allows for the growth of polymer chains from the molecule or enables the introduction of diverse functionalities after the main polymer is formed. jku.at |

This dual functionality makes this compound a valuable component for designing complex polymer structures such as block copolymers, graft copolymers, and other materials with precisely engineered properties for advanced applications. cmu.edu

Precursor for Supramolecular Assemblies (e.g., Calixarenes)

In supramolecular chemistry, this compound serves as a functionalized building block for the synthesis of macrocycles, most notably calixarenes. ntu.ac.uk Calixarenes are vase-shaped molecules formed from the condensation of phenols and aldehydes. ntu.ac.uk They are of significant interest in supramolecular chemistry because their three-dimensional cavities can bind to other molecules (guests), making them useful for sensing, separation, and catalysis.

To create functional calixarenes that can be further modified or linked together, aldehydes bearing specific functional groups are required for the initial condensation reaction. A thesis on the synthesis of calix nih.govpyrogallolarenes explicitly details the synthesis of this compound for this purpose. ntu.ac.uk The bromo-functionalized alkyl chain is introduced into the calixarene (B151959) structure at the "upper rim" during its formation.

This approach yields a calixarene scaffold with reactive "arms" containing terminal bromide groups. These groups can then be used in subsequent reactions, for example, to link the calixarene to other molecules, surfaces, or to form larger, more complex supramolecular structures. The use of a functionalized aldehyde like this compound is a strategic choice to build pre-functionalized macrocycles, avoiding potentially harsh reaction conditions that might be required to modify the calixarene after it has been formed. ntu.ac.uk

| Component | Role in Synthesis |

| Pyrogallol | The phenol (B47542) unit that forms the repeating walls of the calixarene. |

| This compound | The functionalized aldehyde that links the phenol units and introduces the bromoalkyl "arm". ntu.ac.uk |

| Acid Catalyst | Facilitates the condensation reaction between the phenol and aldehyde. |

Biological Research Avenues for 6 Bromohexanal and Its Derivatives Non Clinical Focus

Investigation of Enzyme Mechanisms and Biochemical Interactions

The reactivity of 6-Bromohexanal makes it a candidate for use as a biochemical probe to study enzyme mechanisms and protein interactions.

Exploration of Immunomodulatory Potential

Derivatives of this compound are being explored for their potential to influence the immune system, particularly in the context of T-cell activation and vaccine development.

Influence on Immune Responses and T-cell Activation through Structural Analogs

This compound has proven to be a valuable starting material in the synthesis of complex glycolipids, such as analogs of mycolic acids found in the cell wall of Mycobacterium tuberculosis. acs.orgnih.gov These synthetic analogs are critical tools for studying host-pathogen interactions and immune recognition. nih.gov

Research has demonstrated that synthetic mycolic acid analogs can activate T-cell lines in a dose-dependent manner. acs.org Specifically, T-cells are activated by these lipid antigens when presented by CD1b-expressing antigen-presenting cells. acs.org The stereochemistry of these synthetic molecules, which is carefully controlled during syntheses that can involve this compound, significantly influences their ability to stimulate T-cells. acs.orgnih.gov For instance, certain stereoisomers of synthetic glucose monomycolates have been shown to be more potent in activating T-cells than others, highlighting the sensitivity of the T-cell receptor to the antigen's three-dimensional structure. acs.org This line of research is crucial for understanding the structural requirements for T-cell recognition and for designing molecules that can modulate immune responses for therapeutic purposes. ntu.ac.uk

Assessment as a Potential Vaccine Adjuvant

An adjuvant is a substance added to a vaccine to enhance the magnitude, quality, and durability of the immune response. canada.ca Traditional adjuvants like alum are effective but may not always induce the strong cell-mediated immunity needed for certain pathogens. canada.ca This has spurred research into novel adjuvants, including well-defined, self-assembling small molecules and synthetic lipids. researchgate.netnih.gov

The development of potent vaccines often requires adjuvants that can ensure the codelivery of the antigen and the immune-stimulating signal to the same antigen-presenting cell. nih.gov Adjuvants can work through various mechanisms, such as forming a depot at the injection site, activating innate immune pathways through pattern recognition receptors (like Toll-like receptors), and promoting the recruitment of immune cells. nih.govozbiosciences.com

Given that derivatives of this compound can be synthesized to create structurally diverse molecules, including lipidic structures that activate T-cells, there is a scientific basis for assessing them as potential vaccine adjuvants. ntu.ac.ukresearchgate.net Synthetic archaeal lipids, for example, have been developed into liposomal adjuvants that combine antigen delivery with potent immunomodulation. canada.ca Similarly, derivatives of this compound could be designed to self-assemble or be incorporated into delivery systems like cationic nano-emulsions, potentially leading to new, effective adjuvants for future vaccines. ozbiosciences.com

Development of Precursors for Biologically Active Molecules

The chemical reactivity of this compound makes it an ideal precursor for synthesizing a wide range of more complex molecules with potential biological activities.

Antimicrobial Activity Studies (based on structural similarity to active compounds)

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. nih.gov Research has shown that a wide variety of chemical structures, including those derived from relatively simple scaffolds, can exhibit significant antimicrobial properties. For example, derivatives of thiazolidine-2,4-dione have shown potent activity against Gram-positive bacteria like Staphylococcus aureus. scielo.br Similarly, novel xanthine (B1682287) and imidazolone (B8795221) derivatives have demonstrated high activity against Escherichia coli. researchgate.net

Other research has identified that bromoindole derivatives possess intrinsic antimicrobial activity and can even enhance the properties of existing antibiotics against resistant bacteria. nih.gov The mechanism for some of these compounds involves the rapid permeabilization and depolarization of the bacterial membrane. nih.gov Furthermore, various pyrazole (B372694) and uracil (B121893) derivatives have also been synthesized and proven to be active against a spectrum of bacterial and fungal pathogens. mdpi.commdpi.com

While direct antimicrobial studies on this compound itself are not the focus, its role as a versatile synthetic precursor is highly relevant. Its structure allows for its incorporation into diverse heterocyclic and acyclic systems, similar to those found in known antimicrobial agents. This positions this compound as a valuable starting material for the development of new compounds to be screened for antibacterial and antifungal activity.

Table 1: Summary of Non-Clinical Research Avenues for this compound Derivatives

| Research Avenue | Derivative/Target Class | Investigated Biological Effect/Application |

|---|---|---|

| Enzyme Mechanism Studies | Biochemical Probes | Targeting and studying the function of enzymes like methane (B114726) monooxygenase. vulcanchem.com |

| Immunomodulation | Mycolic Acid Analogs | Activation of T-cell responses and investigation of immune recognition. acs.org |

| Vaccine Development | Lipidic Structures / Small Molecules | Potential use as vaccine adjuvants to enhance immune responses. canada.caresearchgate.net |

| Antimicrobial Development | Heterocyclic & Acyclic Compounds | Synthesis of novel molecules for screening against bacterial and fungal pathogens. nih.govscielo.br |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methane |

| Methanol |

| Mycolic Acids |

| Glucose Monomycolates |

| Alum |

| Thiazolidine-2,4-dione |

| Xanthine |

| Imidazolone |

| Bromoindoles |

| Pyrazoles |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromohexanal, and how can experimental reproducibility be ensured?

- Methodology : Synthesis often involves bromination of hexanal derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions. To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry) meticulously and cross-reference with literature protocols. Include purity validation via NMR (¹H/¹³C) and GC-MS to confirm absence of side products .

- Key Considerations : Use inert atmospheres to prevent oxidation of intermediates. For reproducibility, adhere to guidelines for experimental reporting, such as detailed procedural steps and raw spectral data in supplementary materials .

Q. How can researchers characterize this compound’s structural and functional properties?

- Methodology :

- Spectroscopy : NMR (¹H, ¹³C) for confirming bromine substitution and aldehyde functionality. Compare chemical shifts with analogous aldehydes (e.g., 5-Bromopentanal).

- Chromatography : HPLC or GC for purity assessment.

- Reactivity Tests : Perform nucleophilic addition reactions (e.g., with hydrazines) to confirm aldehyde group activity .

- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., ChemDraw) and reference databases like SciFinder .

Advanced Research Questions

Q. How can contradictory data in this compound’s reaction outcomes be resolved?

- Methodology :

- Contradiction Analysis : Identify variables causing discrepancies (e.g., solvent polarity, catalyst loading). Use Design of Experiments (DoE) to isolate critical factors.

- Case Example : If bromination yields vary, conduct controlled experiments with degassed solvents to rule out oxygen interference .

Q. What strategies optimize this compound’s stability in long-term storage for kinetic studies?

- Methodology :

- Stability Testing : Store under nitrogen at –20°C and monitor degradation via periodic NMR/HPLC. Compare with stabilizers (e.g., BHT).

- Kinetic Profiling : Use Arrhenius plots to predict shelf-life at varying temperatures .

- Advanced Techniques : Encapsulation in cyclodextrins or ionic liquids to suppress aldehyde oxidation .

Q. How can computational models predict this compound’s reactivity in novel reaction environments?

- Methodology :

- DFT Calculations : Simulate reaction pathways (e.g., SN2 vs. radical mechanisms) using Gaussian or ORCA. Validate with experimental kinetic data.

- Solvent Effects : Apply COSMO-RS models to predict solvation effects on reactivity .

Data Analysis and Reporting

Q. What are best practices for presenting contradictory spectral data in publications?

- Guidelines :

- Transparency : Include all raw data in supplementary materials, even outliers.

- Interpretation : Discuss plausible causes (e.g., solvent impurities, instrument calibration) and statistical significance .

- Tools : Use PeakFit for deconvoluting overlapping NMR signals or GC peaks .

Q. How should researchers design experiments to address gaps in this compound’s mechanistic understanding?

- Methodology :

- Isotopic Labeling : Use deuterated analogs (e.g., D₂O solvent) to trace proton transfer steps.

- In Situ Monitoring : Employ IR spectroscopy or flow NMR to capture transient intermediates .

Ethical and Methodological Standards

Q. What ethical standards apply to publishing this compound research with proprietary methods?

- Guidelines : Disclose funding sources and patent affiliations. For proprietary techniques, provide sufficient detail for replication without violating IP agreements .

- Data Integrity : Use checksums or blockchain timestamping for raw data to prevent tampering .

Q. How can researchers ensure compliance with safety protocols when handling this compound?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.